molecular formula C23H32NO2P B5140663 N,N-dibutyl-3-(diphenylphosphoryl)propanamide

N,N-dibutyl-3-(diphenylphosphoryl)propanamide

Cat. No. B5140663
M. Wt: 385.5 g/mol
InChI Key: RXTNOCCZXZDVGU-UHFFFAOYSA-N
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Description

N,N-dibutyl-3-(diphenylphosphoryl)propanamide, also known as DBPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBPP is a phosphorus-containing compound that belongs to the class of organophosphorus compounds. It has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-(diphenylphosphoryl)propanamide involves the formation of a covalent bond between the phosphorus atom and the enzyme's active site. This covalent bond inhibits the enzyme's activity, leading to the disruption of various biological processes. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. These enzymes are involved in the hydrolysis of various ester-containing compounds, including neurotransmitters and drugs.
Biochemical and Physiological Effects
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This accumulation of acetylcholine can lead to overstimulation of the cholinergic system, leading to various symptoms such as muscle weakness, respiratory distress, and convulsions. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has also been shown to inhibit the activity of butyrylcholinesterase, leading to the accumulation of butyrylcholine in the synaptic cleft. This accumulation of butyrylcholine can lead to various symptoms such as tremors, seizures, and respiratory distress.

Advantages and Limitations for Lab Experiments

N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various advantages and limitations for lab experiments. One advantage is its high selectivity towards certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Another advantage is its stability and solubility in organic solvents, making it easy to handle and store. However, one limitation is its toxicity, which requires careful handling and disposal. Another limitation is its potential side effects, which can affect the accuracy and reproducibility of lab experiments.

Future Directions

N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various future directions for scientific research. One direction is the synthesis of new N,N-dibutyl-3-(diphenylphosphoryl)propanamide derivatives with improved selectivity and reduced toxicity. Another direction is the development of new methods for the synthesis of N,N-dibutyl-3-(diphenylphosphoryl)propanamide, which are more efficient and environmentally friendly. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide can be used as a template for the design of new phosphorus-containing compounds, which can be studied for their potential applications in various fields such as catalysis, materials science, and pharmacology.
Conclusion
In conclusion, N,N-dibutyl-3-(diphenylphosphoryl)propanamide is a phosphorus-containing compound that has gained attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action has been studied in detail. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to have various biochemical and physiological effects, and it has various advantages and limitations for lab experiments. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various future directions for scientific research, which can lead to the development of new compounds with improved properties and applications.

Synthesis Methods

N,N-dibutyl-3-(diphenylphosphoryl)propanamide can be synthesized using different methods, including the reaction of dibutylamine with diphenylphosphoryl chloride in the presence of triethylamine. Another method involves the reaction of dibutylamine with diphenylphosphoryl azide in the presence of triethylamine. The product is obtained as a white solid, which is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Scientific Research Applications

N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic properties. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has also been used as a chiral auxiliary in asymmetric synthesis, leading to the synthesis of enantiomerically pure compounds. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been used as a precursor in the synthesis of phosphorus-containing polymers, which have been studied for their potential applications in electronic and optoelectronic devices.

properties

IUPAC Name

N,N-dibutyl-3-diphenylphosphorylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32NO2P/c1-3-5-18-24(19-6-4-2)23(25)17-20-27(26,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,3-6,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTNOCCZXZDVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibutyl-3-diphenylphosphorylpropanamide

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